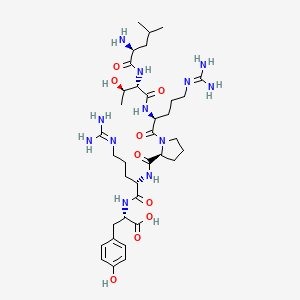

![molecular formula C9H8ClNO2S B1507911 Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate CAS No. 332099-31-7](/img/structure/B1507911.png)

Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate

Overview

Description

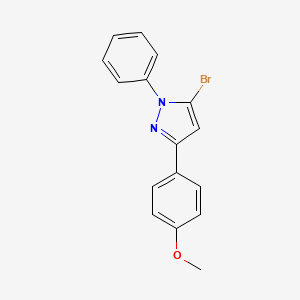

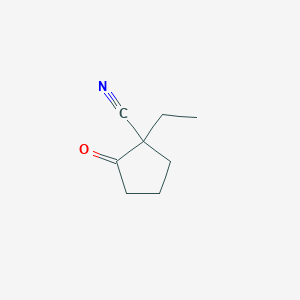

Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H8ClNO2S . It is derived from thiophene-3-carboxaldehyde and ethyl azidoacetate . The crystal structure is composed of an ethyl carboxylate group attached to a planar thieno[3,2-b]pyrrole ring system .

Synthesis Analysis

The synthesis of this compound can be achieved through a reaction involving 2-thiophene carboxaldehyde and ethyl azidoacetate . Another method involves starting with 4H-thiazole[3,2-B]pyrrole-5-carboxylic acid and reacting it with ethanol .

Molecular Structure Analysis

The molecular structure of this compound is composed of an ethyl carboxylate group attached to a planar thieno[3,2-b]pyrrole ring system . The molecular weight of the compound is 229.69 .

Chemical Reactions Analysis

The compound has been used in the acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride to afford the corresponding mixed bis-acylhydrazines .

Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . The InChI code for the compound is 1S/C9H8ClNO2S/c1-2-13-9(12)6-3-7-8(11-6)5(10)4-14-7/h3-4,11H,2H2,1H3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate and related compounds in the synthesis of diverse heterocyclic structures. These molecules serve as key intermediates in constructing complex molecules with potential applications in various fields, including materials science, pharmaceuticals, and agrochemicals. For instance, studies have shown methodologies for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, highlighting the versatility of related thieno-pyrrole scaffolds in organic synthesis (Santilli, Kim, & Wanser, 1971).

Facilitation of Complex Syntheses

The compound has facilitated the development of novel synthetic routes for complex molecules. For example, research on the synthesis of thieno[2,3-b]pyrrole derivatives has provided new pathways for generating compounds with potential biological and chemical utility. This includes the creation of dicarboxylic acid derivatives, showcasing the adaptability of thieno-pyrrole derivatives in synthesizing biologically relevant molecules (Grozav et al., 2019).

Electrophilic Addition Reactions

Studies also explore electrophilic addition reactions involving this compound derivatives, leading to highly functionalized tetrahydropyridines. These reactions underscore the compound's role in facilitating diverse chemical transformations, enabling the synthesis of molecules with significant regioselectivity and yield, further expanding the toolbox for organic chemists (Zhu, Lan, & Kwon, 2003).

Intermediate in Pesticide Synthesis

Moreover, derivatives of this compound have been reported as intermediates in the synthesis of important agricultural chemicals, such as pesticides. This underscores the compound's importance in contributing to the development of new agrochemicals, demonstrating its versatility beyond purely academic research contexts (Ju, 2014).

Development of New Materials

In the field of materials science, research involving this compound derivatives has contributed to the synthesis and study of novel polymers and materials. These materials exhibit unique properties, such as electrochromism, offering new possibilities for technological applications (Bulut et al., 2004).

Mechanism of Action

Target of Action

Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate is a chemical compound that has been studied for its potential applications in medicinal chemistry . .

Mode of Action

Compounds with a thieno[3,2-b]pyrrole skeleton have been found to exhibit a broad spectrum of antiviral activity . They have been reported to inhibit alphaviruses and neurotropic alphaviruses .

Biochemical Pathways

Related compounds have been reported to inhibit lysine-specific demethylases, which regulate histone methylation . This suggests that this compound may potentially influence epigenetic regulation.

Result of Action

Related compounds have been reported to exhibit antiviral activity and inhibit lysine-specific demethylases .

Action Environment

It is generally recommended to store similar compounds in a dark place, sealed in dry conditions, at room temperature .

properties

IUPAC Name |

ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c1-2-13-9(12)6-3-7-8(11-6)5(10)4-14-7/h3-4,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIDGONLMDUWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721746 | |

| Record name | Ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

332099-31-7 | |

| Record name | Ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

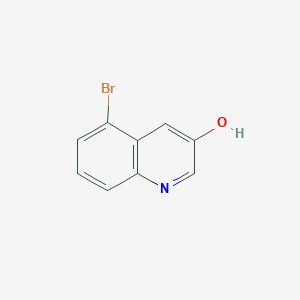

![methyl 2-methyl-1-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}-6-(4-morpholinyl)-1H-benzimidazole-4-carboxylate](/img/structure/B1507857.png)